molecular formula C21H19O2P B013729 Methyl (triphenylphosphoranylidene)acetate CAS No. 2605-67-6

Methyl (triphenylphosphoranylidene)acetate

Cat. No.: B013729
CAS No.: 2605-67-6
M. Wt: 334.3 g/mol
InChI Key: NTNUDYROPUKXNA-UHFFFAOYSA-N
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Description

Methyl (triphenylphosphoranylidene)acetate is an organic compound with the molecular formula C21H19O2P. It is a white to off-white powder that is primarily used as a Wittig reagent in organic synthesis. This compound is known for its role in the two-carbon homologation of aldehydes to α,β-unsaturated esters, making it a valuable tool in synthetic chemistry .

Mechanism of Action

Target of Action

Methyl (triphenylphosphoranylidene)acetate, also known as Methyl 2-(triphenylphosphoranylidene)acetate, primarily serves as a reagent in Wittig alkenation reactions . It is recognized as a versatile reagent that finds uses in heterocycles synthesis .

Mode of Action

This compound interacts with its targets through its nucleophilicity . It can undergo alkylation with reactive electrophiles, generating phosphorus reagents amenable to subsequent transformations . The ylide can be halogenated or sulfonated to prepare more complex ylides, which can then undergo Wittig reactions to yield vinyl halides or vinyl sulfides, respectively .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wittig reaction , a method for the synthesis of alkenes from aldehydes or ketones . This compound, serving as a Wittig reagent, allows for the two-carbon homologation of aldehydes to α,β-unsaturated esters .

Result of Action

The primary result of the action of this compound is the formation of α,β-unsaturated esters from aldehydes . It can also be used in an efficient synthesis of pyrazoles via reaction with methyl diazoacetate in the presence of triethylamine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it maintains shelf stability and demonstrates favorable solubility in non-polar solvents like chloroform . . Therefore, the choice of solvent can significantly impact the compound’s action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (triphenylphosphoranylidene)acetate can be synthesized through the reaction of methyl bromoacetate with triphenylphosphine. The reaction typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The key steps involve the formation of the phosphonium salt and its subsequent deprotonation to form the ylide.

Chemical Reactions Analysis

Types of Reactions

Methyl (triphenylphosphoranylidene)acetate primarily undergoes the Wittig reaction, where it reacts with aldehydes to form α,β-unsaturated esters. This reaction is a type of olefination, which involves the formation of a carbon-carbon double bond .

Common Reagents and Conditions

Major Products

The major products of the Wittig reaction involving this compound are α,β-unsaturated esters. For example, the reaction with benzaldehyde yields methyl cinnamate .

Comparison with Similar Compounds

Methyl (triphenylphosphoranylidene)acetate can be compared with other Wittig reagents such as:

These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and the types of products formed.

Properties

IUPAC Name

methyl 2-(triphenyl-λ5-phosphanylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C21H19O2P/c1-23-21(22)17-24(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNUDYROPUKXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6062549
Record name Methyl (triphenylphosphoranylidene)acetate
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Molecular Weight

334.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2605-67-6
Record name Methyl (triphenylphosphoranylidene)acetate
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Record name Carbomethoxymethylene triphenylphosphorane
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Record name Acetic acid, 2-(triphenylphosphoranylidene)-, methyl ester
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Record name Methyl (triphenylphosphoranylidene)acetate
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Record name Methyl (triphenylphosphoranylidene)acetate
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Record name Carbomethoxymethylene triphenylphosphorane
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Synthesis routes and methods I

Procedure details

Triphenyl phosphine (13 g.) was dissolved in dry benzene (60 ml.) and methyl bromoacetate (8.3 g.) was added dropwise. The solution was heated at 70° C., for 2 days, and then cooled and filtered. The residue was washed with benzene and dried to give about 16 g. of (methoxycarbonyl methyl)triphenylphosphonium bromide. The phosphonium salt (B 10 g.) was dissolved in water (250 ml.) and 5% aqueous sodium hydroxide was added dropwise with stirring until the solution became alkaline to litmus. The resulting precipitate was filtered off, washed with water and dried. Crystallisation from ethyl acetate/petroleum spirit gave (methoxycarbonyl methylene) triphenyl phosphorane as a colourless solid in about 80% yield.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

A mixture of (2-methoxy-2-oxoethyl)triphenylphosphonium bromide (10.0 g, 24.08 mmol) in 100 mL DCM, 50 mL water and NaOH (10 N) (4.82 ml, 48.2 mmol) was vigorously shaken in a separatory funnel. The organic layer was separated and the aqueous phase was extracted with DCM. The combined organic layers were dried (MgSO4) and concentrated to give methyl 2-(triphenylphosphoranylidene)acetate (7.5 g, 93% yield) as a white solid. A solution of 3-chloro-2-methylbenzaldehyde (0.7 g, 4.53 mmol) and 2-(triphenylphosphoranylidene)acetate (1.817 g, 5.43 mmol) in MeOH (22.6 ml) was stirred at room temperature for 2 h. The mixture was concentrated and purified by flash chromatography (0-30% ethyl acetate:hexanes) to afford the title compound (0.23 g, 24% yield) as a clear colorless oil. 1H NMR (400 MHz, CDCl3) δ 7.99 (d, J=15.9 Hz, 1H), 7.47-7.40 (m, 2H), 7.17-7.15 (m, 1H), 6.33 (d, J=15.9 Hz, 1H), 3.83 (s, 3H), 2.48 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
4.82 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl (triphenylphosphoranylidene)acetate
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Methyl (triphenylphosphoranylidene)acetate
Reactant of Route 3
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Methyl (triphenylphosphoranylidene)acetate

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